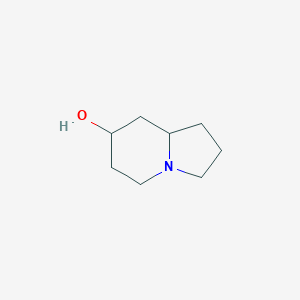

Octahydroindolizin-7-ol

Description

Contextualization within Indolizidine Alkaloid Chemistry

Indolizidine alkaloids are a large and structurally diverse family of natural products characterized by a bicyclic system with a nitrogen atom at the ring junction. benthamdirect.comresearchgate.net These alkaloids are found in a wide variety of organisms, including plants, fungi, insects, and marine creatures. benthamdirect.comresearchgate.netnih.gov They are known to exhibit a broad range of biological activities, including but not limited to, anti-inflammatory, anticancer, antiviral, and enzyme-inhibiting properties. benthamdirect.comacs.org

The core structure of these alkaloids, the indolizidine nucleus, is a versatile scaffold in medicinal chemistry. researchgate.net The specific stereochemistry and the nature and position of substituents on this core structure are critical in determining the biological activity of the individual compounds. vulcanchem.com

Historical Trajectory of Research on Octahydroindolizin-7-ol and Related Structures

Research into indolizidine alkaloids has a long history, driven by their interesting biological activities and challenging chemical structures. Early work focused on the isolation and structure elucidation of naturally occurring indolizidine alkaloids. Over the years, numerous synthetic strategies have been developed to access the octahydroindolizine (B79230) core and its derivatives.

Key developments in the synthesis of the octahydroindolizine skeleton include:

Organocatalytic Approaches: Enantioselective organocatalytic one-pot syntheses have been developed to create the octahydroindolizine core structure with a high degree of stereoselectivity. acs.orgacs.org

Dehydrative Annulation: A strategy involving an intramolecular ring closure under Mitsunobu-type reaction conditions has been used for the diastereoselective synthesis of substituted octahydroindolizinols. researchgate.netresearchgate.net

Nickel-Catalyzed Cycloaddition: A nickel-catalyzed (4 + 2) cycloaddition of alkynes and azetidinones has been employed as a key step in the enantioselective synthesis of various indolizidine alkaloids. acs.org

These and other synthetic advancements have not only made these compounds more accessible for biological testing but have also allowed for the creation of diverse libraries of analogs for structure-activity relationship studies.

Significance of the Octahydroindolizine Core in Chemical Synthesis and Biological Studies

The octahydroindolizine core is a privileged scaffold in medicinal chemistry. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, which can lead to high-affinity and selective interactions with biological targets. researchgate.net

The synthesis of the octahydroindolizine framework is a key objective in organic chemistry, as it serves as a crucial intermediate for the total synthesis of numerous biologically active natural products. researchgate.netacs.org The development of efficient and stereoselective methods to construct this core is an active area of research. rsc.org

From a biological perspective, the octahydroindolizine core is a key component of many compounds with therapeutic potential. For instance, derivatives of octahydroindolizine have been investigated for their activity as:

Enzyme inhibitors: Certain hydroxylated indolizidines are known to inhibit glycosidases, enzymes involved in various biological processes. uow.edu.au

Receptor modulators: Some octahydroindolizine derivatives have shown affinity for receptors in the central nervous system. vulcanchem.com

Anticancer agents: The phenanthroindolizidine alkaloids, which contain the indolizidine core, have demonstrated significant antitumor activity. acs.org

The versatility of the octahydroindolizine scaffold ensures its continued importance in the fields of chemical synthesis and drug discovery. ontosight.ai

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,5,6,7,8,8a-octahydroindolizin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c10-8-3-5-9-4-1-2-7(9)6-8/h7-8,10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQAPKTUEKZKXEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CCN2C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001313616 | |

| Record name | Octahydro-7-indolizinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90204-25-4 | |

| Record name | Octahydro-7-indolizinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90204-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octahydro-7-indolizinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | octahydroindolizin-7-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for Octahydroindolizin 7 Ol

Retrosynthetic Analyses and Strategic Disconnections for the Octahydroindolizin-7-ol Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. For the this compound scaffold, several strategic disconnections can be envisioned, leading to logical and achievable synthetic pathways.

A primary disconnection strategy involves cleaving the N-C5 and C8-C8a bonds, which simplifies the bicyclic system into a substituted piperidine (B6355638) derivative. This approach identifies a key piperidine ring with appropriate functional groups as a crucial building block. Another common disconnection is made across the C-N bond within the indolizine (B1195054) core, suggesting an intramolecular cyclization of a linear amino alcohol precursor. This latter strategy is particularly prevalent in the synthesis of related indolizidine alkaloids.

Key Synthons and Intermediates in this compound Construction

Based on the retrosynthetic disconnections, several key synthons and intermediates emerge as critical components for the construction of this compound.

A pivotal intermediate in many synthetic approaches is a substituted piperidine ring. For instance, a piperidine derivative bearing a hydroxypropyl side chain at the 2-position and a hydroxyl group at the 3-position can serve as a direct precursor to the octahydroindolizine (B79230) core through intramolecular cyclization. The stereochemistry of these substituents on the piperidine ring dictates the final stereochemistry of the bicyclic product.

Another important class of intermediates includes functionalized linear amino alcohols. These precursors are designed to undergo intramolecular cyclization to form the indolizine ring system. The strategic placement of functional groups, such as halides or tosylates, on the alkyl chain facilitates the final ring-closing step.

| Synthon/Intermediate | Description | Role in Synthesis |

| Substituted Piperidines | Piperidine ring with hydroxyl and hydroxypropyl substituents. | Key building block for intramolecular cyclization to form the bicyclic core. |

| Linear Amino Alcohols | Acyclic precursors with amine and alcohol functionalities separated by a suitable carbon chain. | Designed for intramolecular ring closure to construct the indolizine scaffold. |

| Chiral Pool Starting Materials | Enantiomerically pure compounds like amino acids (e.g., proline, glutamic acid) or carbohydrates. | Provide a source of chirality for the stereoselective synthesis of specific isomers. |

Total Synthesis Approaches to this compound

The total synthesis of this compound and its derivatives has been approached through various strategies, ranging from classical linear sequences to more sophisticated convergent and divergent methodologies.

Development of Classical Multi-step Synthetic Routes

Classical, linear synthetic routes have been successfully employed for the synthesis of the octahydroindolizine framework. These routes typically involve the sequential construction of the piperidine ring followed by the formation of the second five-membered ring. A common approach begins with a chiral starting material, such as L-proline or a derivative, to establish the initial stereocenters. The synthesis then proceeds through a series of functional group manipulations, including reductions, oxidations, and carbon-carbon bond-forming reactions, to build the necessary side chains and functional groups required for the final intramolecular cyclization. While often lengthy, these linear syntheses provide a reliable and well-established method for accessing the target molecule.

Exploration of Convergent and Divergent Synthetic Strategies

Divergent strategies, on the other hand, enable the synthesis of multiple related compounds from a common intermediate. A key intermediate in the synthesis of this compound could be further functionalized or modified to produce a library of related indolizidine alkaloids with different substitution patterns or stereochemistries. This is particularly valuable for structure-activity relationship studies in medicinal chemistry.

Stereoselective Synthesis of this compound and its Stereoisomers

The control of stereochemistry is paramount in the synthesis of this compound, which possesses multiple chiral centers. Both substrate-controlled and reagent-controlled methods have been utilized to achieve high levels of stereoselectivity.

Asymmetric Catalysis in the Formation of Chiral Centers of this compound

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, including the intermediates for this compound. One notable example is the use of enzymatic kinetic resolution. In the synthesis of a substituted analogue, (7S, 8aS)-octahydro-5,5-dimethylindolizin-7-ol, a key step involves the kinetic resolution of a racemic alcohol precursor using the enzyme Novozym 435. This lipase selectively acylates one enantiomer of the alcohol, allowing for the separation of the unreacted (S)-enantiomer with high enantiomeric excess. This enzymatic approach provides a highly efficient and environmentally friendly method for accessing enantiomerically pure building blocks.

The following table summarizes the key aspects of a reported enzymatic resolution for a related octahydroindolizine alcohol:

| Parameter | Details |

| Enzyme | Novozym 435 (immobilized Candida antarctica lipase B) |

| Substrate | Racemic octahydroindolizine alcohol |

| Acylating Agent | Vinyl acetate (B1210297) |

| Product | Enantiomerically enriched (S)-alcohol and (R)-acetate |

| Enantiomeric Excess (ee) | High (typically >95%) |

This stereoselective approach underscores the importance of modern catalytic methods in the efficient and precise construction of chiral molecules like this compound.

Chiral Pool Approaches for Enantiopure this compound

The synthesis of single-enantiomer compounds is critical for pharmaceutical applications, as different enantiomers can exhibit vastly different biological effects. researchgate.net Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products like amino acids, monosaccharides, or chiral carboxylic acids as starting materials. researchgate.netankara.edu.tr This approach incorporates an existing stereocenter from the starting material, which is preserved throughout the synthetic sequence to establish the stereochemistry of the final product.

A prominent example that illustrates a related strategy for achieving enantiopurity is the synthesis of (7S, 8aS)-octahydro-5,5-dimethylindolizin-7-ol. scispace.comrsc.orgnih.gov This method employs an enzyme-mediated kinetic resolution of a racemic alcohol as the key step. scispace.comrsc.orgnih.gov In this process, the enzyme Novozym 435 selectively acylates one enantiomer of the alcohol, allowing for the separation of the fast-reacting enantiomer (as its ester) from the unreacted, enantiopure alcohol. rsc.orgnih.gov While not a classic chiral pool synthesis starting from a chiral molecule, enzymatic resolution is a powerful bio-catalytic method to access enantiopure building blocks from racemic mixtures.

A more traditional chiral pool approach has been used for the synthesis of a related isomer, (6R,8aS)-octahydroindolizin-6-ol. This synthesis begins with commercially available (S)-epichlorohydrin, a common chiral building block. tandfonline.comtandfonline.com The inherent stereochemistry of (S)-epichlorohydrin is carried through multiple steps to ultimately define the stereochemical configuration of the final bicyclic product, demonstrating the efficiency of using nature's chiral building blocks to construct complex molecules. tandfonline.comtandfonline.com

Diastereoselective Control in Bicyclic Octahydroindolizine Framework Construction

When constructing bicyclic systems with multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is a significant challenge. Synthetic strategies must guide the formation of new stereocenters in a predictable manner relative to existing ones.

A successful application of diastereoselective control is demonstrated in the synthesis of (6R,8aS)-octahydroindolizin-6-ol. tandfonline.com A key step in this synthesis involves the reduction of a cyclic imine bond. The stereochemical outcome of this reduction is governed by the steric influence of a pre-existing hydroxypropyl side chain on the piperidine ring. tandfonline.com The hydride reagent preferentially attacks the imine from the face opposite to the bulky side chain, resulting in the formation of one diastereomer as the major product. tandfonline.com This substrate-controlled diastereoselectivity is a crucial element in establishing the correct relative stereochemistry of the final octahydroindolizine framework.

| Reaction Step | Key Feature | Outcome | Reference |

| Imine Reduction | Steric hindrance from hydroxypropyl chain | Preferential formation of one diastereomer | tandfonline.com |

Novel Reaction Methodologies for Octahydroindolizine Framework Construction

Modern organic synthesis has produced a variety of powerful reactions for the construction of complex heterocyclic frameworks like octahydroindolizine. These methods offer increased efficiency, selectivity, and functional group tolerance compared to classical approaches.

Dehydrative Annulation

Intramolecular cyclization is a direct strategy for forming the second ring of the bicyclic system. A dehydrative annulation strategy, which involves the removal of a water molecule to close a ring, has been effectively used to construct the octahydroindolizine core. tandfonline.comtandfonline.com In one approach, a piperidine precursor, (3R,6S)-6-(3-hydroxypropyl)piperidin-3-ol, undergoes an intramolecular ring closure under Mitsunobu-type conditions. tandfonline.comtandfonline.com This reaction uses triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) to activate the terminal hydroxyl group of the side chain, facilitating nucleophilic attack by the piperidine nitrogen to form the fused five-membered ring. tandfonline.com This method successfully yielded (6R,8aS)-octahydroindolizin-6-ol in good yield. tandfonline.com

Table 1: Dehydrative Annulation for Octahydroindolizine Synthesis

| Precursor | Reagents | Solvent | Yield | Product | Reference |

|---|

Ring-Closing Metathesis (RCM)

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of unsaturated rings, including nitrogen heterocycles. wikipedia.orgnih.gov The reaction typically involves the intramolecular metathesis of a diene using a ruthenium-based catalyst, such as a Grubbs' catalyst, to form a cycloalkene and volatile ethylene. wikipedia.orgorganic-chemistry.org For the synthesis of the octahydroindolizine core, a suitable N-containing diene precursor can be cyclized to form a dehydropyrrolizidine or dehydroindolizine intermediate. beilstein-journals.org Subsequent reduction of the double bond provides the saturated octahydroindolizine skeleton. The broad functional group tolerance of modern RCM catalysts makes this a highly attractive strategy for assembling complex bicyclic alkaloids. nih.govorganic-chemistry.org

The 1,3-dipolar cycloaddition is a concerted, pericyclic reaction that forms a five-membered ring from a 1,3-dipole and a dipolarophile. wikipedia.orgorganic-chemistry.org This strategy is highly effective for constructing the pyrrolidine ring of the octahydroindolizine system. In this context, an azomethine ylide (the 1,3-dipole) is generated in situ, often from the decarboxylative condensation of an α-amino acid like proline with an aldehyde or isatin. nih.gov This ylide then reacts with an alkene or alkyne (the dipolarophile) to afford the bicyclic indolizine core in a highly stereocontrolled manner. nih.govnih.gov The versatility of this reaction allows for the introduction of various substituents onto the ring system by choosing appropriately functionalized dipoles and dipolarophiles.

Organocatalysis

Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective transformations, avoiding the use of potentially toxic or expensive metals. acs.orgnih.gov This field has provided powerful methods for synthesizing chiral heterocycles. An enantioselective, one-pot synthesis of the octahydroindolizine core has been developed using organocatalysis. acs.org This approach starts from simple, readily available glycine esters and combines several different organocatalytic reactions to build the complex bicyclic structure with high enantioselectivity. acs.org

Transition-Metal Catalysis

Transition-metal catalysis offers unique and efficient pathways for C-C and C-N bond formation. mdpi.com A domino hydroformylation/cyclization reaction catalyzed by rhodium provides a general approach to the indolizine nucleus. nih.gov This process begins with the hydroformylation of an olefin, which then undergoes an in-situ intramolecular cyclization and dehydration sequence to construct the bicyclic core. nih.gov

More recent strategies involve the direct functionalization of C-H bonds. Palladium-catalyzed intramolecular C(sp²)–H amidation has been used to synthesize quinazolinones, showcasing a pathway where a C-H bond is activated and coupled with a nitrogen nucleophile to form a new ring. nih.gov Such C-H activation strategies represent a highly atom-economical approach to building complex N-heterocyclic scaffolds. nih.gov

Table 2: Comparison of Novel Synthetic Methodologies

| Methodology | Key Reaction | Advantages |

|---|---|---|

| Dehydrative Annulation | Intramolecular SN2 (Mitsunobu) | Direct cyclization from diol precursor. |

| Ring-Closing Metathesis | Olefin metathesis | High functional group tolerance, versatile. |

| 1,3-Dipolar Cycloaddition | [3+2] cycloaddition | High stereocontrol, modular. |

| Organocatalysis | Asymmetric catalysis | Metal-free, high enantioselectivity. |

Functional Group Transformations and Derivatization of this compound

Once the core structure of this compound is synthesized, the hydroxyl group at the C-7 position serves as a versatile handle for further functionalization and derivatization. organic-chemistry.orgmit.edu Such transformations are crucial for exploring structure-activity relationships and developing analogs with improved properties.

A key example of derivatization is the conversion of the alcohol to an amine. In the synthesis of (7R,8aS)-octahydro-5,5-dimethylindolizin-7-amine, the precursor (7S, 8aS)-octahydro-5,5-dimethylindolizin-7-ol is used. rsc.orgnih.gov This transformation typically involves a two-step sequence: activation of the hydroxyl group by converting it into a good leaving group (e.g., a sulfonate ester like a tosylate or mesylate), followed by nucleophilic substitution with an amine source (e.g., sodium azide followed by reduction). This conversion proceeds with inversion of stereochemistry at the C-7 position.

Other potential transformations of the secondary alcohol at C-7 include:

Oxidation: The hydroxyl group can be oxidized to the corresponding ketone, octahydroindolizin-7-one, using a variety of standard oxidizing agents.

Esterification/Etherification: The alcohol can be readily converted to a wide range of esters or ethers by reaction with acyl chlorides, anhydrides, or alkyl halides, respectively.

Halogenation: The hydroxyl group can be replaced with a halogen (Cl, Br, I) using reagents like thionyl chloride or phosphorus tribromide, creating a precursor for further substitution or coupling reactions. vanderbilt.edu

These functional group interconversions allow for the synthesis of a diverse library of this compound derivatives from a common intermediate. organic-chemistry.org

Evaluating the Efficiency and Scalability of Synthetic Routes to this compound

One of the prominent and well-documented methods for the enantioselective synthesis of a substituted this compound, specifically (7S, 8aS)-octahydro-5,5-dimethylindolizin-7-ol, involves a chemoenzymatic approach. This strategy has demonstrated significant potential for large-scale applications, with successful synthesis reported on a 100-gram scale. nih.gov The key step in this synthesis is the enzymatic kinetic resolution of a racemic octahydroindolizine alcohol intermediate. nih.gov This method offers high enantioselectivity, a crucial factor for the synthesis of biologically active compounds.

Comparative Analysis of Synthetic Methodologies

Table 1: Comparison of Synthetic Routes to this compound and its Analogs

| Synthetic Strategy | Key Reactions | Number of Steps | Overall Yield | Scalability | Reference |

| Chemoenzymatic Synthesis | Enzymatic kinetic resolution | Not specified in detail | Not specified in detail | Up to 100 g demonstrated for a dimethyl analog nih.gov | nih.gov |

| Intramolecular Cyclization | Reductive amination, Diels-Alder reaction | Variable | Generally moderate to good | Potentially scalable, dependent on specific reagents and conditions | General Strategy |

| Catalytic Asymmetric Synthesis | Transition metal-catalyzed cyclization, hydrogenation | Variable | Often high | Can be limited by catalyst cost and availability | General Strategy |

Intramolecular cyclization strategies, including those employing reductive amination or Diels-Alder reactions, represent a versatile class of methods for constructing the bicyclic indolizidine core. The efficiency of these routes is highly dependent on the specific substrates and reaction conditions. While potentially scalable, challenges such as reagent costs and the need for stringent control over reaction parameters can influence their large-scale feasibility.

Catalytic asymmetric synthesis offers the potential for high efficiency and enantioselectivity. However, the scalability of these methods can be hampered by the cost and availability of the chiral catalysts and ligands required. Furthermore, the removal of metal catalysts from the final product can pose additional challenges in pharmaceutical applications.

Scalability Considerations for Industrial Production

The transition from laboratory-scale synthesis to industrial production introduces a new set of challenges. For the synthesis of this compound, several factors must be considered to ensure a scalable and economically viable process.

Table 2: Key Factors for Scalability of this compound Synthesis

| Factor | Considerations |

| Reagent Availability and Cost | Availability of starting materials and reagents in bulk quantities at a reasonable cost. |

| Reaction Conditions | Use of non-cryogenic temperatures and pressures, and avoidance of hazardous or difficult-to-handle reagents. |

| Purification Methods | Preference for crystallization over chromatography for purification of intermediates and the final product. |

| Process Safety | Thorough evaluation of reaction thermodynamics and potential hazards associated with all synthetic steps. |

| Waste Management | Development of environmentally benign processes that minimize waste generation. |

The chemoenzymatic synthesis of the dimethyl-substituted this compound, with its demonstrated scalability, likely addresses many of these concerns, utilizing readily available enzymes and milder reaction conditions. nih.gov For other synthetic approaches, a thorough process development and optimization phase would be necessary to address these scalability factors effectively.

Advanced Spectroscopic and Structural Characterization of Octahydroindolizin 7 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the complete structural and stereochemical assignment of Octahydroindolizin-7-ol. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, each proton and carbon atom in the molecule can be precisely mapped.

1D and 2D NMR Experiments for Comprehensive Structural Assignment

The structural backbone of this compound is established using a suite of NMR experiments. The ¹H NMR spectrum provides initial information on the number of distinct proton environments and their multiplicities, while the ¹³C NMR spectrum reveals the number of carbon atoms.

Table 1: Representative ¹H and ¹³C NMR Data for the this compound Skeleton Note: Chemical shifts (δ) are reported in ppm and are predicted based on related indolizidine alkaloid structures. Actual values may vary depending on stereochemistry and solvent.

| Position | Representative ¹³C Chemical Shift (δ) | Representative ¹H Chemical Shift (δ) | Key HMBC Correlations | Key COSY Correlations |

|---|---|---|---|---|

| 1 | ~30-35 | ~1.5-1.9 (m) | H-2, H-8a, H-5 | H-2 |

| 2 | ~20-25 | ~1.6-2.0 (m) | H-1, H-3 | H-1, H-3 |

| 3 | ~50-55 | ~2.8-3.2 (m) | H-2, H-5 | H-2, H-5 |

| 5 | ~55-60 | ~2.9-3.3 (m) | H-3, H-6, H-8a | H-3, H-6 |

| 6 | ~25-30 | ~1.7-2.1 (m) | H-5, H-7, H-8 | H-5, H-7, H-8 |

| 7 | ~65-70 | ~3.8-4.2 (m) | H-6, H-8, H-8a | H-6, H-8 |

| 8 | ~35-40 | ~1.8-2.2 (m) | H-6, H-7, H-8a | H-6, H-7 |

Stereochemical Assignment via NOESY and Coupling Constant Analysis

The relative stereochemistry of the chiral centers in this compound is determined by analyzing through-space proton interactions using Nuclear Overhauser Effect Spectroscopy (NOESY). libretexts.orgnanalysis.com The NOESY experiment detects protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected through bonds. nanalysis.com Cross-peaks in the NOESY spectrum between specific protons, for instance between H-7 and protons at the ring junction (H-8a), can establish their relative orientation (cis or trans). youtube.com

Analysis of proton-proton coupling constants (J-values) from the high-resolution ¹H NMR spectrum provides further stereochemical insights. The magnitude of vicinal coupling constants (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. This information is critical for determining the conformation of the six-membered ring and the relative stereochemistry of the substituents. longdom.org

Advanced Mass Spectrometry (MS) Applications in this compound Analysis

Mass spectrometry provides vital information on the molecular weight and elemental composition of this compound, while tandem mass spectrometry reveals structural details through controlled fragmentation.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS), often using techniques like Time-of-Flight (TOF) or Orbitrap, is used to determine the exact mass of the protonated molecule ([M+H]⁺). For this compound, with a molecular formula of C₈H₁₅NO, the theoretical exact mass of the neutral molecule is 141.1154 Da. HRMS can measure this mass with high precision (typically to within 5 ppm), allowing for the unambiguous confirmation of the elemental composition. nih.gov

Table 2: HRMS Data for this compound

| Molecular Formula | Ion | Theoretical Exact Mass (m/z) |

|---|---|---|

| C₈H₁₅NO | [M+H]⁺ | 142.1226 |

Tandem Mass Spectrometry for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. nih.gov In an MS/MS experiment, the protonated molecule ([M+H]⁺, m/z 142.1) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a fingerprint that is characteristic of the molecule's structure. For hydroxylated indolizidines, common fragmentation pathways include the loss of water (H₂O, 18 Da) from the protonated parent ion, a characteristic fragmentation for alcohols. Further fragmentation often involves cleavages of the bicyclic ring system, which can help confirm the core structure.

A plausible primary fragmentation would be the loss of water, leading to a fragment ion at m/z 124.1. Subsequent fragmentation of the indolizidine ring can lead to characteristic ions that help confirm the bicyclic core structure. researchgate.netmjcce.org.mk

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for this compound

IR and UV-Vis spectroscopy provide information about the functional groups present in the molecule and its electronic properties.

The Fourier-Transform Infrared (FT-IR) spectrum of this compound is characterized by absorptions corresponding to its key functional groups. A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. nih.gov The C-N stretching vibration of the tertiary amine within the indolizidine ring system typically appears in the 1020-1250 cm⁻¹ region. Additionally, C-H stretching vibrations from the aliphatic ring structure are expected just below 3000 cm⁻¹. mdpi.comjppres.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Alcohol | O-H stretch | 3200 - 3600 (broad) |

| Alkane | C-H stretch | 2850 - 2960 |

Due to the absence of any significant chromophores, such as conjugated double bonds or aromatic rings, this compound is not expected to show significant absorption in the standard UV-Vis region (220-800 nm). msu.edumasterorganicchemistry.com As a saturated heterocyclic compound, any electronic transitions, such as n→σ* transitions associated with the non-bonding electrons on the nitrogen and oxygen atoms, would occur at very high energies, corresponding to wavelengths in the far-UV range (<200 nm). ijprajournal.com Therefore, a conventional UV-Vis spectrum would likely show no distinct absorption maxima.

X-ray Crystallography for Absolute Configuration Determination and Conformation Elucidation

To adequately address this section, specific crystallographic data for this compound is necessary. This would typically include:

Crystal System and Space Group: Information on the crystal lattice and its symmetry properties.

Unit Cell Dimensions: The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The precise location of each atom within the unit cell.

Bond Lengths and Angles: Detailed geometric parameters of the molecule.

Conformational Analysis: Description of the three-dimensional shape of the molecule in the crystalline state, including ring conformations (e.g., chair, boat) and the orientation of substituents.

Absolute Configuration: Unambiguous determination of the stereochemistry at chiral centers, often expressed using the Flack parameter.

Without a published crystal structure, any discussion on these aspects would be purely speculative and fall short of the required scientific accuracy.

Chromatographic Purity Assessment and Enantiomeric Excess Determination

This section was planned to detail the methods for assessing the purity of this compound, with a focus on separating its enantiomers. The required information, which could not be found, includes:

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral Stationary Phase (CSP): The specific type of chiral column used for the separation (e.g., polysaccharide-based, Pirkle-type).

Mobile Phase Composition: The solvents and additives used to elute the compound.

Flow Rate and Temperature: Instrumental parameters affecting the separation.

Retention Times: The time it takes for each enantiomer to pass through the column.

Resolution (Rs): A quantitative measure of the degree of separation between the two enantiomer peaks.

Enantiomeric Excess (% ee): The percentage of one enantiomer in excess of the other.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral Stationary Phase (CSP): The type of chiral column employed.

Mobile Phase: Typically supercritical carbon dioxide with a co-solvent (modifier).

Back Pressure and Temperature: Critical parameters influencing the properties of the supercritical fluid.

Flow Rate: The rate at which the mobile phase is passed through the system.

Elution Order: Which enantiomer elutes from the column first.

Separation Factor (α): A measure of the relative retention of the two enantiomers.

The creation of interactive data tables, as requested, is contingent on the availability of this specific numerical data from experimental studies.

While general principles of X-ray crystallography, chiral HPLC, and chiral SFC are well-documented, the user's instructions to focus solely on this compound and to include detailed research findings and data tables cannot be fulfilled without research dedicated to this particular compound. The scientific community has published extensively on other indolizidine alkaloids, but the specific characterization data for this compound appears to be absent from the accessible scientific literature.

Therefore, until such research is conducted and published, the generation of the requested high-quality, data-driven article on the advanced spectroscopic and structural characterization of this compound is not feasible.

Mechanistic Investigations of Octahydroindolizin 7 Ol Reactivity and Transformations

Elucidation of Reaction Mechanisms in Octahydroindolizin-7-ol Synthesis and Derivatization

The synthesis of the octahydroindolizine (B79230) core, and specifically this compound, can be achieved through various strategic approaches, with intramolecular cyclization being a cornerstone of many synthetic routes. A prevalent method involves the construction of a suitably functionalized piperidine (B6355638) ring followed by cyclization to form the fused 5-membered ring.

One illustrative pathway commences with a multi-step sequence to generate a key piperidine intermediate. This intermediate, possessing an N-alkenyl side chain, undergoes an intramolecular cyclization under acidic conditions. The mechanism of this pivotal step is believed to proceed through the formation of a transient iminium ion. Protonation of the nitrogen atom in the piperidine ring facilitates the cyclization by activating the side chain towards nucleophilic attack by the enamine-type double bond. The subsequent intramolecular reaction leads to the formation of the bicyclic octahydroindolizine skeleton. The final step to yield this compound typically involves the reduction of a carbonyl group at the 7-position, often achieved using standard reducing agents like sodium borohydride.

Derivatization of this compound primarily involves reactions of the secondary alcohol group. Standard transformations such as esterification or etherification can be carried out to modify the properties of the molecule. The stereochemistry of the hydroxyl group plays a significant role in the reactivity and the stereochemical outcome of these derivatization reactions.

Studies on Stereochemical Control Mechanisms in Asymmetric Synthesis of this compound

The biological activity of molecules containing the octahydroindolizine framework is often highly dependent on their stereochemistry. Consequently, significant research has been directed towards the development of asymmetric syntheses to control the absolute and relative stereochemistry of the chiral centers in this compound.

A highly effective method for achieving stereochemical control is through enzymatic kinetic resolution. This strategy has been successfully applied to the synthesis of enantiomerically pure derivatives of this compound, such as (7S, 8aS)-octahydro-5,5-dimethylindolizin-7-ol. rsc.org In this approach, a racemic mixture of the corresponding this compound is subjected to enzymatic acylation. The enzyme, typically a lipase such as Novozym 435, selectively catalyzes the acylation of one enantiomer at a much faster rate than the other. rsc.org

The mechanism of this enzymatic resolution relies on the chiral environment of the enzyme's active site. The enzyme preferentially binds one enantiomer of the alcohol in an orientation that is conducive for the acyl transfer from an acyl donor, such as vinyl acetate (B1210297). The other enantiomer either binds less effectively or in a non-productive orientation, resulting in a much slower rate of reaction. This kinetic difference allows for the separation of the faster-reacting acylated product from the unreacted, enantiomerically enriched alcohol. Subsequent hydrolysis of the acylated product can then provide the other enantiomer of the alcohol in high purity.

The efficiency of the enzymatic resolution is quantified by the enantiomeric ratio (E), which is a measure of the enzyme's ability to differentiate between the two enantiomers. High E values are indicative of excellent stereoselectivity.

| Parameter | Description |

| Enzyme | Novozym 435 (Immobilized Lipase B from Candida antarctica) |

| Substrate | Racemic this compound derivative |

| Acyl Donor | Vinyl acetate |

| Mechanism | Kinetic resolution via enantioselective acylation |

| Outcome | Separation of enantiomers based on differential reaction rates |

Identification and Characterization of Reactive Intermediates in this compound Pathways

The formation of the octahydroindolizine ring system often proceeds through reactive intermediates that are not isolated but are crucial for the progression of the reaction. The identification and characterization of these transient species are key to understanding and optimizing the synthetic routes.

In the context of intramolecular cyclization reactions leading to the octahydroindolizine core, iminium ions are frequently postulated as key reactive intermediates. As mentioned in section 4.1, the protonation of the piperidine nitrogen can lead to the formation of an iminium ion, which then undergoes intramolecular nucleophilic attack. The transient nature of these intermediates makes their direct observation challenging, and their existence is often inferred from the reaction products and mechanistic considerations.

Another potential reactive intermediate in certain synthetic strategies is an enamine . In routes involving the cyclization of a piperidine derivative with a side chain containing a carbonyl group, the formation of an enamine from the piperidine nitrogen and the side-chain carbonyl can precede the cyclization step. The enamine then acts as the nucleophile in the ring-closing reaction.

Biological Relevance and Biochemical Interaction Studies of Octahydroindolizin 7 Ol

Enzymatic Inhibition Studies of Octahydroindolizin-7-ol and its Analogues (in vitro)

Analogues of this compound, particularly polyhydroxylated indolizidine alkaloids like castanospermine (B190763) and swainsonine (B1682842), are well-known for their potent and often specific inhibition of glycosidase enzymes. nih.gov These enzymes are crucial for the processing of N-linked glycoproteins, and their inhibition can have significant biological effects. wikipedia.org

Studies have revealed that this compound analogues can exhibit various types of reversible enzyme inhibition.

Competitive Inhibition: In this mode of inhibition, the inhibitor molecule competes with the substrate for binding to the active site of the enzyme. Many indolizidine alkaloids are structural mimics of the sugar moieties of the natural substrates of glycosidases, leading to competitive inhibition. For instance, castanospermine, a 1,6,7,8-tetrahydroxyoctahydroindolizine, has been shown to be a competitive inhibitor of amyloglucosidase (an exo-1,4-α-glucosidase). nih.gov Similarly, the 8a-epimer and 8,8a-diepimer of swainsonine are competitive inhibitors of lysosomal α-mannosidases. nih.gov

Mixed-type Inhibition: This type of inhibition occurs when the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, though with different affinities. Castanospermine has been observed to exhibit mixed-type inhibition of almond emulsin β-glucosidase at a lower pH (4.5 to 5.0), while it acts as a competitive inhibitor at a higher pH (6.5). nih.gov

The table below summarizes the types of enzyme inhibition observed for some analogues of this compound.

| Compound | Enzyme | Type of Inhibition |

| Castanospermine | Amyloglucosidase | Competitive nih.gov |

| Castanospermine | Almond emulsin β-glucosidase | Mixed-type (pH 4.5-5.0), Competitive (pH 6.5) nih.gov |

| 8a-epimer of Swainsonine | Lysosomal α-mannosidase | Competitive nih.gov |

| 8,8a-diepimer of Swainsonine | Lysosomal α-mannosidase | Competitive nih.gov |

The potency of an enzyme inhibitor is quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor. These parameters are typically determined through kinetic studies by measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations. khanacademy.org

For analogues of this compound, Ki values have been determined for their inhibitory effects on various glycosidases. For example, the inhibitory properties of several synthetic epimers and analogues of swainsonine against human α-mannosidases have been characterized. nih.gov

The following table presents the Ki values for some swainsonine analogues against lysosomal α-mannosidase.

| Inhibitor | Enzyme | Ki (μM) |

| 8a-epimer of swainsonine | Lysosomal α-mannosidase | 75 nih.gov |

| 8,8a-diepimer of swainsonine | Lysosomal α-mannosidase | 2 nih.gov |

| 1,4-dideoxy-1,4-imino-D-mannitol | Lysosomal α-mannosidase | 13 nih.gov |

| 1,4-dideoxy-1,4-imino-D-talitol | Lysosomal α-mannosidase | 120 nih.gov |

| 1,4-dideoxy-1,4-imino-L-allitol | Lysosomal α-mannosidase | 120 nih.gov |

The mechanism by which this compound analogues inhibit glycosidases is believed to involve the protonation of the nitrogen atom in the indolizidine ring. nih.gov This protonated form is thought to mimic the charge and shape of the oxacarbenium-ion-like transition state that occurs during the enzymatic hydrolysis of glycosidic bonds. The pH of the environment can significantly influence the inhibitory activity, as it affects the protonation state of the alkaloid. For castanospermine, its pKa of 6.09 suggests that it is more active in its unprotonated form, which can readily become protonated within the acidic active site of the enzyme. nih.gov

X-ray crystallography studies of swainsonine analogues in complex with Golgi α-mannosidase II have provided detailed insights into their binding interactions. nih.gov These studies revealed that the phenyl groups of 5α-substituted swainsonine analogues occupy a hydrophobic pocket in the enzyme's active site, displacing a cluster of water molecules. The presence of a carbonyl group in these analogues allows for the re-establishment of important hydrogen bonds, contributing to their potent inhibition. nih.gov

Receptor Binding Assays for this compound and its Derivatives (in vitro)

In addition to enzyme inhibition, derivatives of this compound have been shown to interact with various receptors. Receptor binding assays are used to determine the affinity of a ligand for a specific receptor.

Indolizidine alkaloids isolated from the plant Elaeocarpus fuscoides have demonstrated binding affinity for the human delta-opioid receptor. nih.gov Furthermore, various natural and synthetic alkaloids have been evaluated for their binding to dopamine (B1211576) receptors. nih.govnih.gov For example, a series of structurally constrained hybrid compounds containing octahydrobenzo[f]quinoline moieties, which can be considered derivatives of the octahydroindolizine (B79230) skeleton, have been characterized for their binding to dopamine D2 and D3 receptors. nih.gov

The following table summarizes the binding affinities of some indolizidine derivatives for various receptors.

| Compound | Receptor | Binding Affinity (Ki or IC50) |

| Elaeocarpenine | Human delta-opioid receptor | IC50 = 2.7 μM nih.gov |

| Isoelaeocarpicine | Human delta-opioid receptor | IC50 = 35.1 μM nih.gov |

| Isoelaeocarpine | Human delta-opioid receptor | IC50 = 13.6 μM nih.gov |

| Elaeocarpine | Human delta-opioid receptor | IC50 = 86.4 μM nih.gov |

| (-)-trans-Octahydrobenzo[f]-quinolin-7-ol | Dopamine D2 Receptor | Ki = 49.1 nM nih.gov |

| (-)-trans-Octahydrobenzo[f]-quinolin-7-ol | Dopamine D3 Receptor | Ki = 14.9 nM nih.gov |

Structure-Activity Relationship (SAR) Studies for this compound Derivatives (in vitro)

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For this compound derivatives, SAR studies have primarily focused on their glycosidase inhibitory activity.

Key findings from SAR studies on indolizidine alkaloid analogues include:

Hydroxylation Pattern: The number, position, and stereochemistry of hydroxyl groups on the indolizidine ring are critical for both the potency and selectivity of glycosidase inhibition. For example, the inhibitory profile of castanospermine is largely determined by its specific arrangement of hydroxyl groups, which mimics that of glucose. nih.gov

Lipophilic Side Chains: The addition of lipophilic side chains to castanospermine analogues can enhance their activity in cellular assays. nih.gov This is likely due to improved membrane permeability, allowing the compounds to reach their intracellular targets more efficiently. Once inside the cell, these ester-containing analogues may be hydrolyzed to the active castanospermine. nih.gov

Modifications at C-5 of Swainsonine: Introduction of substituents at the 5-position of swainsonine has been shown to modulate its α-mannosidase inhibitory activity. acs.org 5α-substituted analogues with axial-oriented aromatic groups were found to be more potent inhibitors than those with aliphatic groups or with substituents in the 5β-position. This suggests that the enzyme's binding site can accommodate bulky substituents on the α-face of the swainsonine molecule. nih.govacs.org

Ring Modifications: Altering the core ring structure of castanospermine by introducing iso(thio)urea functionalities can lead to potent and selective β-glucosidase inhibitors. rsc.org The presence of an N-octyl substituent in these modified analogues was found to impart significant anomeric selectivity.

The table below provides a summary of key SAR findings for this compound derivatives.

| Structural Modification | Effect on Activity | Reference |

| Addition of lipophilic side chains to castanospermine | Increased activity in cellular assays | nih.gov |

| Axial aromatic substituents at C-5α of swainsonine | Increased α-mannosidase inhibitory activity | acs.org |

| Equatorial substituents at C-5β of swainsonine | Diminished α-mannosidase inhibitory activity | acs.org |

| Introduction of iso(thio)urea ring and N-octyl substituent in castanospermine | Potent and selective β-glucosidase inhibition | rsc.org |

Computational Chemistry and Theoretical Studies of Octahydroindolizin 7 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties and reactivity of Octahydroindolizin-7-ol. These ab initio methods solve approximations of the Schrödinger equation to determine the molecule's energetic and electronic characteristics. semanticscholar.orgnih.gov

Detailed research findings from studies on related heterocyclic compounds show that methods like DFT with basis sets such as 6-311++G(d,p) are commonly used to compute the optimized molecular geometry, defining the most stable three-dimensional arrangement of atoms. ijrar.orgscispace.com From this optimized structure, a range of electronic properties can be calculated.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. scispace.com

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying electron-rich regions (nucleophilic sites) susceptible to electrophilic attack and electron-poor regions (electrophilic sites) prone to nucleophilic attack. mdpi.com This information is vital for predicting how this compound might interact with other molecules and biological targets. scispace.com

| Parameter | Calculated Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -443.89 | Thermodynamic stability of the molecule |

| HOMO Energy (eV) | -6.25 | Electron-donating ability |

| LUMO Energy (eV) | 1.15 | Electron-accepting ability |

| HOMO-LUMO Gap (eV) | 7.40 | Chemical reactivity and kinetic stability |

| Dipole Moment (Debye) | 2.18 | Molecular polarity and intermolecular interactions |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Binding

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational landscape of this compound and its interactions with biological macromolecules. cdnsciencepub.com

Conformational Analysis: The indolizidine scaffold can adopt various conformations due to the flexibility of its fused ring system. MD simulations can explore these different conformations, identifying the most energetically favorable and stable shapes the molecule is likely to adopt in different environments (e.g., in a vacuum or in solution). researchgate.netnih.gov Understanding the preferred conformations is essential as the biological activity of a molecule is often dependent on its three-dimensional structure. mdpi.com

Ligand-Target Binding: MD simulations are extensively used to investigate how a ligand, such as this compound, binds to a protein target. benthamdirect.com The process often begins with molecular docking to predict the preferred binding orientation of the ligand in the protein's active site. mdpi.com Subsequently, MD simulations are performed on the ligand-protein complex to assess its stability and dynamics over a period, typically nanoseconds. nih.govmdpi.com Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are analyzed to determine the stability of the binding pose. nih.gov Furthermore, techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy, providing a quantitative measure of the binding affinity between the ligand and its target. cdnsciencepub.com

| Parameter | Result | Interpretation |

|---|---|---|

| Binding Affinity (Docking Score, kcal/mol) | -7.5 | Strong predicted binding affinity to the active site |

| Average Ligand RMSD (Å) | 1.2 | Stable binding pose within the active site during simulation |

| Key Interacting Residues | Lys72, Asp184, Leu132 | Identifies critical amino acids for binding |

| Predominant Interactions | Hydrogen bonds, Hydrophobic interactions | Nature of the forces stabilizing the complex |

| Calculated Binding Free Energy (kcal/mol) | -45.8 | Favorable and spontaneous binding process |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are invaluable for predicting spectroscopic parameters, which aids in the structural elucidation and characterization of molecules like this compound.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of quantum chemistry. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the ¹H and ¹³C NMR chemical shifts of organic molecules. mdpi.com These theoretical calculations provide a predicted spectrum that can be compared with experimental data to confirm the molecular structure and assign specific resonances to individual atoms in the molecule. ruc.dkunl.edu

Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies that correspond to the infrared (IR) and Raman spectra of a molecule. researchgate.net By performing a frequency calculation on the optimized geometry of this compound, a set of harmonic vibrational modes can be obtained. nih.govopenmopac.net These calculated frequencies are often systematically scaled to correct for approximations in the computational method and to improve agreement with experimental spectra. nist.gov The analysis of these vibrational modes helps in assigning the absorption bands observed in experimental IR spectra to specific molecular motions, such as C-H stretching or C-O bending. core.ac.ukresearchgate.net

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C1 | 1.75, 1.90 | 30.5 |

| C2 | 1.60, 1.82 | 25.1 |

| C3 | 2.95, 3.10 | 55.8 |

| C5 | 3.05, 3.20 | 56.2 |

| C6 | 1.85, 2.00 | 35.4 |

| C7 | 4.10 | 68.9 |

| C8 | 1.95, 2.10 | 40.1 |

| C8a | - | 62.3 |

Future Directions and Emerging Research Avenues for Octahydroindolizin 7 Ol

Development of Sustainable and Green Chemistry Approaches in Octahydroindolizin-7-ol Synthesis

The synthesis of complex heterocyclic compounds like this compound has traditionally involved multi-step processes that can be resource-intensive. utas.edu.au Modern synthetic chemistry is increasingly driven by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. researchgate.net Future research will focus on developing more sustainable pathways to the octahydroindolizine (B79230) core.

Key strategies include the design of one-pot cascade reactions, which combine multiple synthetic steps into a single procedure, thereby reducing solvent waste and purification needs. researchgate.net The use of flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers advantages over conventional batch methods by providing better control over reaction parameters, enhancing safety, and improving yields. springerprofessional.de Furthermore, there is a growing emphasis on replacing hazardous reagents and solvents with more environmentally benign alternatives and utilizing catalysis—including biocatalysis and earth-abundant metal catalysis—to lower the energy requirements and waste production of synthetic routes. researchgate.netd-nb.info

| Synthetic Approach | Traditional Methods | Emerging Green Chemistry Approaches |

|---|---|---|

| Reaction Design | Multi-step, sequential reactions with isolation of intermediates. | One-pot cascade or domino reactions. researchgate.net |

| Methodology | Batch processing in large reactors. | Continuous flow chemistry in microreactors. springerprofessional.de |

| Catalysts | Often reliant on stoichiometric reagents or precious metal catalysts. | Use of recyclable heterogeneous catalysts, biocatalysts, or earth-abundant metal catalysts. researchgate.net |

| Solvents | Use of volatile and often toxic organic solvents. | Solvent-free (mechanochemistry) or use of greener solvents (e.g., water, 2-Me-THF). d-nb.info |

| Efficiency | Lower atom economy, more waste generated. | Higher atom and step economy, minimized waste. rsc.org |

Exploration of Novel Biological Targets for this compound Analogues

The indolizine (B1195054) scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and CNS-depressant effects. researchgate.netderpharmachemica.comjbclinpharm.org Future research will focus on systematically exploring the therapeutic potential of this compound analogues by screening them against a broader range of biological targets.

The creation of a diverse library of analogues, through targeted modification of the core structure, is the first step in this process. By altering substituents on the bicyclic ring system, medicinal chemists can fine-tune the molecule's physicochemical properties to enhance its interaction with specific biological targets. These libraries can then be tested against novel or underexplored targets implicated in various diseases. For example, specific indolizine derivatives have shown inhibitory activity against enzymes like farnesyltransferase, which is a target in cancer therapy. nih.gov Other potential targets could include specific G-protein-coupled receptors (GPCRs), ion channels, or enzymes involved in neurodegenerative diseases. derpharmachemica.com This systematic exploration could lead to the identification of first-in-class therapeutics for a variety of conditions.

| Therapeutic Area | Potential Biological Target Class | Example Targets | Rationale |

|---|---|---|---|

| Oncology | Enzymes | Farnesyltransferase, Topoisomerases, Kinases | Indolizine derivatives have shown anticancer and enzyme inhibitory activity. researchgate.netnih.gov |

| Infectious Diseases | Bacterial/Fungal Enzymes | Mycobacterium tuberculosis H37Rv targets, Sterol demethylase | The indolizine scaffold has demonstrated antimicrobial and antifungal properties. researchgate.netderpharmachemica.com |

| Neuroscience | Receptors & Ion Channels | 5HT3 Receptors, Acetylcholine Receptors | Reported CNS depressant and receptor antagonist activities suggest potential for neurological applications. derpharmachemica.com |

| Inflammation | Enzymes | Secretory phospholipases A2 (sPLA2s) | Indole and indolizine derivatives have been identified as potent inhibitors of sPLA2s. scispace.com |

Application of Advanced Automation and High-Throughput Methodologies in this compound Research

The traditional process of drug discovery, involving the synthesis and individual testing of compounds, is both time-consuming and labor-intensive. The application of advanced automation and high-throughput screening (HTS) is set to revolutionize research on this compound and its analogues. nih.gov

Automated synthesis platforms can rapidly generate large libraries of chemical compounds in formats such as 384-well plates, significantly accelerating the creation of diverse molecular libraries for screening. researchgate.netresearchgate.netyoutube.com These libraries can then be subjected to HTS, where thousands of compounds are tested in parallel for their activity against a specific biological target. nih.gov This approach allows for the rapid identification of "hits"—compounds that show desired activity. Modern HTS assays are highly miniaturized and can be based on various detection methods, including fluorescence, absorbance, or mass spectrometry, enabling the screening of extensive compound collections efficiently and cost-effectively. thermofisher.comchemdiv.com By combining automated synthesis with HTS, researchers can dramatically shorten the timeline for identifying promising lead compounds derived from the this compound scaffold for further development.

| Stage | Methodology | Key Technologies | Objective |

|---|---|---|---|

| 1. Library Generation | Automated Parallel Synthesis | Robotic liquid handlers, cartridge-based synthesizers, solid-phase synthesis. researchgate.netyoutube.com | Rapidly produce a diverse library of this compound analogues. |

| 2. Assay Development | Miniaturization of Biological Assays | 384-well or 1536-well microplates, biochemical or cell-based assays. nih.gov | Create a robust, sensitive, and cost-effective assay for the target of interest. |

| 3. Primary Screening | High-Throughput Screening (HTS) | Automated plate readers, high-content imaging systems. | Screen the entire compound library to identify initial "hits". nih.gov |

| 4. Hit Confirmation | Dose-Response Analysis | Automated liquid handlers for serial dilutions. | Confirm the activity of primary hits and determine their potency (e.g., IC50). |

| 5. Data Analysis | Informatics and Data Management | LIMS (Laboratory Information Management System), data analysis software. | Analyze large datasets to identify structure-activity relationships (SAR) and prioritize hits for further study. |

Q & A

Basic Synthesis and Characterization

Q: What are the methodological challenges in synthesizing Octahydroindolizin-7-ol, and how can they be addressed? A: Synthesis of this compound requires precise control of stereochemistry and reaction conditions. Key challenges include regioselective hydroxylation and achieving high enantiomeric purity. Methodological solutions include:

- Catalytic hydrogenation : Optimizing pressure and catalyst type (e.g., Pd/C or Raney Ni) to reduce double bonds without over-reduction .

- Chromatographic purification : Using HPLC or GC-MS to isolate intermediates and final products, ensuring purity >95% .

- Spectroscopic validation : Employing H/C NMR and IR spectroscopy to confirm structural integrity, with emphasis on distinguishing hydroxyl proton signals from solvent peaks .

Advanced Stereochemical Analysis

Q: How can conflicting stereochemical assignments in this compound derivatives be resolved? A: Contradictions in stereochemical data often arise from overlapping NMR signals or improper NOE (Nuclear Overhauser Effect) experiments. Advanced approaches include:

- X-ray crystallography : Resolving absolute configuration via single-crystal diffraction .

- Dynamic NMR (DNMR) : Detecting slow conformational exchanges in rigid indolizidine frameworks .

- Computational modeling : Using DFT (Density Functional Theory) to predict stable conformers and compare with experimental data .

Bioactivity Studies

Q: What experimental designs are optimal for evaluating the biological activity of this compound? A: Bioactivity studies should prioritize:

- In vitro assays : Dose-response curves for receptor binding (e.g., acetylcholine receptors) using radioligand displacement assays .

- In vivo models : Rodent neuropharmacological tests with strict controls for blood-brain barrier permeability .

- Data normalization : Correcting for solvent effects (e.g., DMSO toxicity) and using positive/negative controls (e.g., atropine for muscarinic antagonism) .

Analytical Data Contradictions

Q: How should researchers address discrepancies between theoretical and observed mass spectrometry (MS) data for this compound? A: Discrepancies may stem from:

- Isotopic patterns : Verify natural isotopic abundance vs. halogenated impurities using high-resolution MS (HRMS) .

- Adduct formation : Account for sodium/potassium adducts by adjusting ionization parameters (e.g., ESI vs. APCI) .

- Degradation products : Conduct stability studies under varying pH and temperature to identify hydrolytic byproducts .

Literature Review Strategies

Q: What systematic approaches ensure comprehensive literature reviews for this compound-related research? A: Effective strategies include:

- Database mining : Use SciFinder and Reaxys with search terms like "indolizidine alcohols" and "this compound pharmacology" .

- Citation tracking : Follow references in foundational papers (e.g., PubChem entries) to identify undercited studies .

- Contradiction mapping : Tabulate conflicting results (e.g., IC values) and annotate methodological differences (e.g., assay type, solvent systems) .

Advanced Spectroscopic Techniques

Q: Which advanced spectroscopic methods are critical for elucidating the hydrogen-bonding network in this compound? A:

- Solid-state NMR : Resolves intermolecular hydrogen bonds in crystalline forms .

- IR microspectroscopy : Maps hydroxyl group interactions in microcrystalline samples .

- Variable-temperature NMR : Detects temperature-dependent shifts indicative of dynamic H-bonding .

Data Reproducibility

Q: How can researchers ensure reproducibility in this compound synthesis and bioassays? A:

- Detailed protocols : Publish step-by-step procedures, including solvent drying methods and catalyst activation steps .

- Raw data sharing : Provide supplementary files with chromatograms, spectral data, and statistical analysis scripts .

- Collaborative validation : Partner with independent labs to replicate key findings, addressing batch-to-batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.